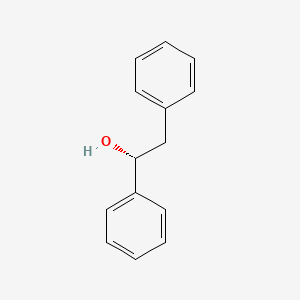
1,5-Naphthalenedisulfonic acid disodium dihydrate
概要
説明
1,5-Naphthalenedisulfonic acid disodium dihydrate is an organic compound with the molecular formula C10H6(SO3Na)2·xH2O. It is a disodium salt of naphthalene-1,5-disulfonic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties .
準備方法
1,5-Naphthalenedisulfonic acid disodium dihydrate is typically synthesized through the disulfonation of naphthalene with oleum. The process involves mixing naphthalene with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. After heating for 6 hours at 55°C, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate . Industrial production methods often involve similar processes but on a larger scale to meet commercial demands.
化学反応の分析
1,5-Naphthalenedisulfonic acid disodium dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,5-dihydroxy-2,6-disulfonic acid.
Reduction: Reduction reactions can convert it into naphthalene derivatives with different functional groups.
Substitution: It can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups. Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various oxidizing and reducing agents.
科学的研究の応用
1,5-Naphthalenedisulfonic acid disodium dihydrate has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,5-Naphthalenedisulfonic acid disodium dihydrate involves its ability to interact with various molecular targets and pathways. For instance, it can form complexes with metal ions and other organic molecules, influencing their reactivity and stability . The compound’s sulfonic acid groups play a crucial role in these interactions, allowing it to act as a strong acid and participate in various chemical reactions.
類似化合物との比較
1,5-Naphthalenedisulfonic acid disodium dihydrate can be compared with other similar compounds such as:
2,6-Naphthalenedisulfonic acid disodium salt: Similar in structure but with sulfonic acid groups at different positions, leading to different reactivity and applications.
1,3,5-Trisulfonic acid derivative: Contains an additional sulfonic acid group, making it more reactive and suitable for different industrial applications.
2-Naphthalenesulfonic acid: Contains only one sulfonic acid group, resulting in different chemical properties and uses. The uniqueness of this compound lies in its specific arrangement of sulfonic acid groups, which provides distinct reactivity and versatility in various applications.
特性
IUPAC Name |
disodium;naphthalene-1,5-disulfonate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2Na.2H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;;/h1-6H,(H,11,12,13)(H,14,15,16);;;2*1H2/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMXIDAHDPDMU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370606 | |
| Record name | AC1MC2KT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76758-30-0 | |
| Record name | 1,5-Naphthalenedisulfonic acid disodium dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076758300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC1MC2KT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97E42LQH91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


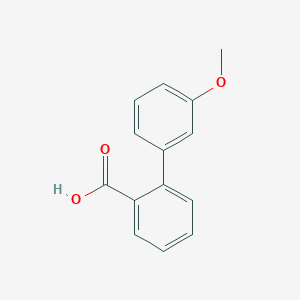
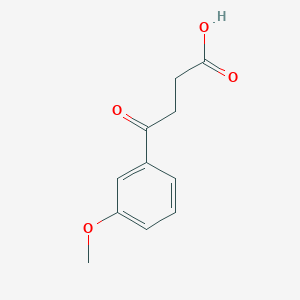
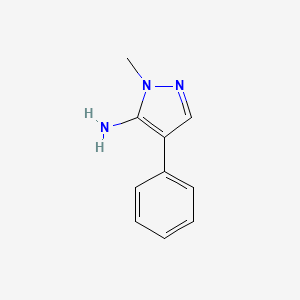
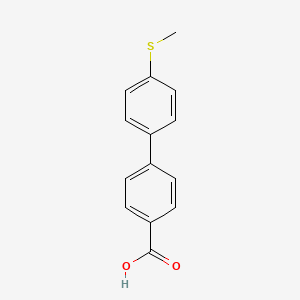
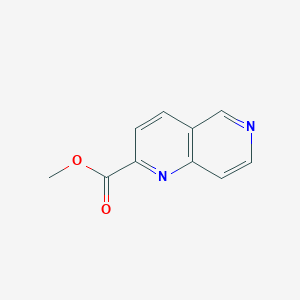
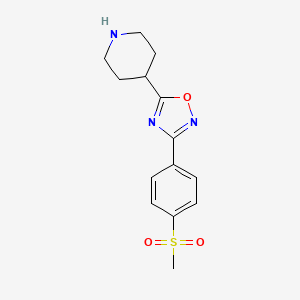
![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)
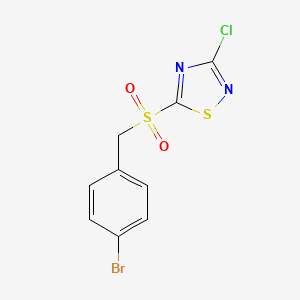

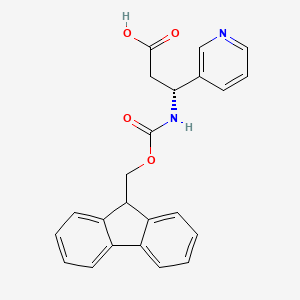
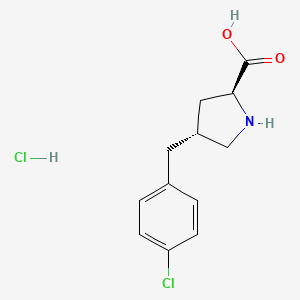
![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1597830.png)

